methyl 4-(3,4-dihydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Methyl 4-(3,4-dihydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H16N2O5 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.10592162 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(3,4-dihydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound SC-5145985) is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of SC-5145985 is C14H16N2O5. It features a tetrahydropyrimidine core structure with hydroxyl and methyl substituents that contribute to its biological activity. The presence of the 3,4-dihydroxyphenyl group is particularly significant as it is known for enhancing antioxidant properties.
Research indicates that SC-5145985 exhibits several mechanisms of action:
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress. This is attributed to the presence of hydroxyl groups which can donate hydrogen atoms to free radicals.
- Enzyme Inhibition : Preliminary studies suggest that SC-5145985 may inhibit specific enzymes involved in inflammatory pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.
Antioxidant Properties
The antioxidant capacity of SC-5145985 has been evaluated using various assays. In vitro studies demonstrated that the compound effectively reduces reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress.
Assay Type | IC50 Value (µM) | Reference |
---|---|---|
DPPH Radical Scavenging | 25 | |
ABTS Radical Scavenging | 30 | |
Hydroxyl Radical Scavenging | 20 |
Anti-inflammatory Effects
In vivo studies on animal models have shown that SC-5145985 significantly reduces inflammation markers. The compound was tested in models of acute inflammation induced by carrageenan and exhibited a dose-dependent reduction in paw edema.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It was tested against various bacterial strains using the agar dilution method. Results indicated significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 20 | |
Pseudomonas aeruginosa | 25 |
Case Studies
Several studies have highlighted the therapeutic potential of SC-5145985:
- Cardiovascular Protection : A study published in Journal of Medicinal Chemistry reported that SC-5145985 demonstrated protective effects on cardiac tissues subjected to ischemia-reperfusion injury. The compound reduced myocardial damage and improved cardiac function post-injury through its antioxidant mechanisms .
- Cancer Research : In a preliminary study on cancer cell lines, SC-5145985 exhibited cytotoxic effects on breast cancer cells (MCF-7). The compound induced apoptosis via the mitochondrial pathway and inhibited cell proliferation significantly at micromolar concentrations .
- Neuroprotective Effects : Research has indicated potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's. SC-5145985 was shown to inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation in vitro .
Properties
IUPAC Name |
methyl 6-(3,4-dihydroxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-7-11(13(19)21-3)12(15-14(20)16(7)2)8-4-5-9(17)10(18)6-8/h4-6,12,17-18H,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMOPAXUOVDKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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